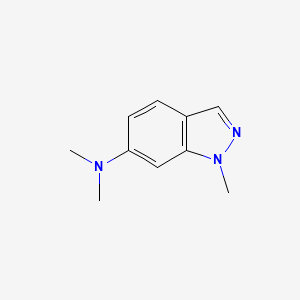![molecular formula C17H15FN2O2 B12623351 N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide CAS No. 919534-28-4](/img/structure/B12623351.png)
N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring, a fluoro-substituted phenyl ring, and a pent-4-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide typically involves the following steps:
Formation of the Pent-4-enoyl Group: The pent-4-enoyl group can be introduced through a reaction between pent-4-enoic acid and an appropriate activating agent such as thionyl chloride to form pent-4-enoyl chloride.
Coupling with Fluoro-Substituted Phenyl Ring: The pent-4-enoyl chloride is then reacted with 3-fluoro-4-aminophenyl to form the intermediate 3-fluoro-4-(pent-4-enoyl)aniline.
Formation of the Carboxamide: The final step involves the reaction of 3-fluoro-4-(pent-4-enoyl)aniline with pyridine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide can undergo oxidation reactions, particularly at the pent-4-enoyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the pent-4-enoyl group can yield the corresponding saturated carboxamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the fluoro-substituted phenyl ring.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the pyridine ring are key structural features that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-Fluoro-4-(prop-2-enoyl)phenyl]pyridine-2-carboxamide: Similar structure but with a prop-2-enoyl group instead of a pent-4-enoyl group.
N-[3-Chloro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide: Similar structure but with a chloro-substituted phenyl ring instead of a fluoro-substituted phenyl ring.
N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group attached to the 3-position of the pyridine ring instead of the 2-position.
Uniqueness
N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide is unique due to the combination of the fluoro-substituted phenyl ring, the pent-4-enoyl group, and the pyridine-2-carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the fluoro group enhances its reactivity in nucleophilic aromatic substitution reactions, while the pent-4-enoyl group provides additional sites for chemical modification.
Propriétés
Numéro CAS |
919534-28-4 |
|---|---|
Formule moléculaire |
C17H15FN2O2 |
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
N-(3-fluoro-4-pent-4-enoylphenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15FN2O2/c1-2-3-7-16(21)13-9-8-12(11-14(13)18)20-17(22)15-6-4-5-10-19-15/h2,4-6,8-11H,1,3,7H2,(H,20,22) |
Clé InChI |
ZCXBKOHCNDAZKC-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
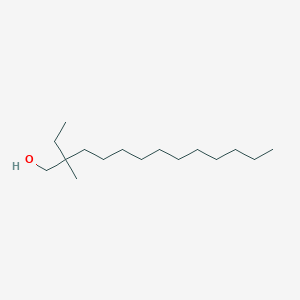
![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-fluorobenzonitrile)](/img/structure/B12623276.png)
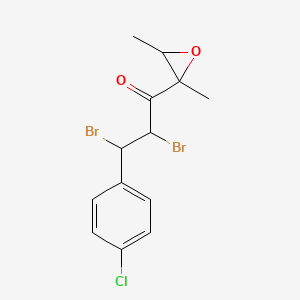
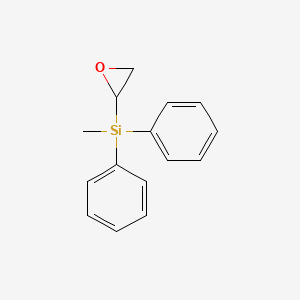
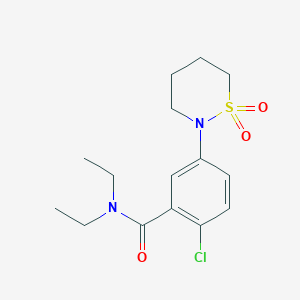
![3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12623294.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
![N-Hydroxy-3-{[(2-methylphenyl)methyl]sulfamoyl}propanamide](/img/structure/B12623316.png)
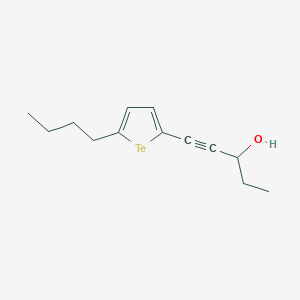
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)

